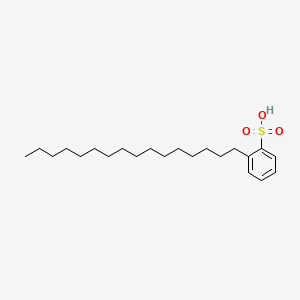
2-hexadecylbenzenesulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexadecylbenzenesulfonic acid is an organic compound with the molecular formula C22H38O3S. It is a member of the benzenesulfonic acid family, characterized by a long hexadecyl chain attached to the benzene ring. This compound is known for its surfactant properties and is widely used in various industrial applications, including detergents and emulsifiers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-hexadecylbenzenesulfonic acid typically involves the sulfonation of hexadecylbenzene. The process can be carried out using sulfur trioxide (SO3) and fuming sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure high yield .
Industrial Production Methods: In industrial settings, the sulfonation of hexadecylbenzene is often performed in continuous stirred-tank reactors (CSTRs) or microreactors. These reactors provide efficient mixing and thermal control, which are crucial for the safe and effective production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hexadecylbenzenesulfonic acid primarily undergoes sulfonation reactions. It can also participate in substitution reactions due to the presence of the sulfonic acid group.
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide and fuming sulfuric acid are commonly used reagents.
Substitution: Various nucleophiles can react with the sulfonic acid group under appropriate conditions.
Major Products: The primary product of these reactions is the sulfonated derivative of hexadecylbenzene, which retains the surfactant properties of the parent compound .
Applications De Recherche Scientifique
2-Hexadecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility of hydrophobic drugs.
Industry: Widely used in detergents, emulsifiers, and as an oil-displacing agent in tertiary oil recovery.
Mécanisme D'action
The mechanism of action of 2-hexadecylbenzenesulfonic acid is primarily based on its surfactant properties. The long hydrophobic hexadecyl chain interacts with hydrophobic surfaces, while the hydrophilic sulfonic acid group interacts with water. This dual interaction reduces surface tension and enhances the solubility of hydrophobic compounds in aqueous environments .
Comparaison Avec Des Composés Similaires
- 4-Hexadecylbenzenesulfonic acid
- Benzenesulfonic acid derivatives with varying alkyl chain lengths
Uniqueness: 2-Hexadecylbenzenesulfonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications .
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Propriétés
Numéro CAS |
50852-38-5 |
|---|---|
Formule moléculaire |
C22H38O3S |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-hexadecylbenzenesulfonic acid |
InChI |
InChI=1S/C22H38O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20-22(21)26(23,24)25/h16-17,19-20H,2-15,18H2,1H3,(H,23,24,25) |
Clé InChI |
CTIFKKWVNGEOBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


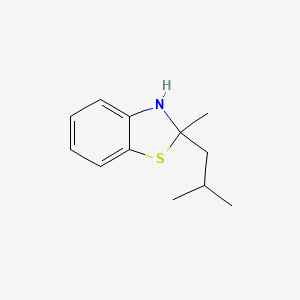
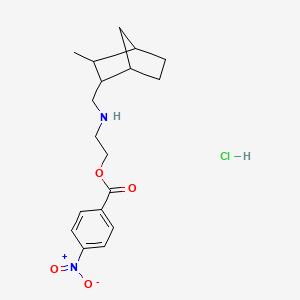
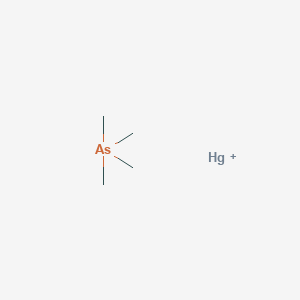
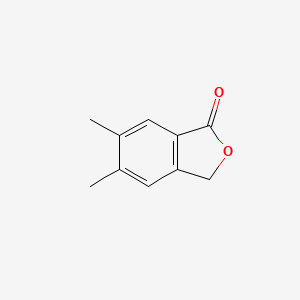
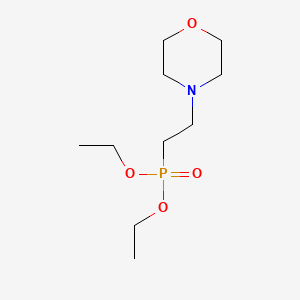
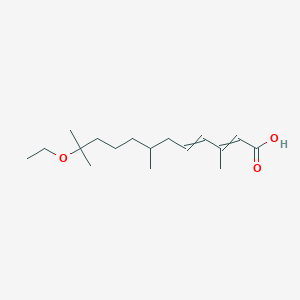

![1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one](/img/structure/B14666654.png)
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
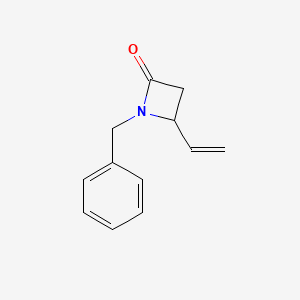
![3-[3-(Hydroxymethyl)quinoxalin-2-yl]propane-1,2-diol](/img/structure/B14666668.png)
![S-(4-methylphenyl) 2-[2-(4-methylphenyl)sulfanylcarbonylphenyl]benzenecarbothioate](/img/structure/B14666671.png)
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
